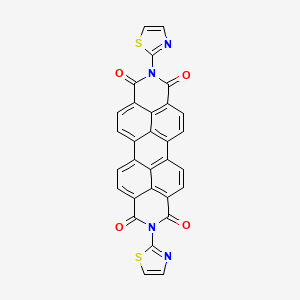

![molecular formula C17H20BFO2 B573385 (3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid CAS No. 163129-14-4](/img/structure/B573385.png)

(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” is an organic compound . It has been used to make novel liquid crystalline fluorobiphenylcyclohexenes and difluoroterphenyls by palladium-catalyzed cross-couplings . It has also been used in the synthesis of o-phenylphenols as potent leukotriene B4 receptor agonists .

Synthesis Analysis

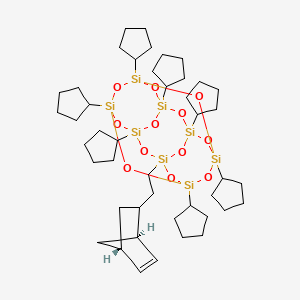

The synthesis of “(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” is typically achieved through a reaction with appropriate phenol, fluorinated alkane, and triphenylamine . The specific reaction conditions and steps can be adjusted and optimized based on specific synthesis literature .Molecular Structure Analysis

The molecular formula of “(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” is C17H20BFO2 . The InChI representation of the molecule isInChI=1S/C17H20BFO2/c1-2-3-4-5-13-6-8-14 (9-7-13)15-10-11-16 (18 (20)21)17 (19)12-15/h6-12,20-21H,2-5H2,1H3 . Chemical Reactions Analysis

As an organic boron compound, “(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” is often used as a reagent in organic synthesis . It can serve as an intermediate in the synthesis of boronic esters and boronic aldehydes, participating in the formation of C-C bonds .Physical And Chemical Properties Analysis

“(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid” appears as a colorless crystal or white solid . It is soluble in many organic solvents, such as methanol, ethanol, and dichloromethane . The compound has a molecular weight of 286.15 g/mol , and its predicted density is 1.13±0.1 g/cm3 . The predicted boiling point is 436.1±55.0 °C .Aplicaciones Científicas De Investigación

Suzuki–Miyaura Coupling

This compound can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Sensing Applications

Boronic acids, including “(3-Fluoro-4’-pentyl-[1,1’-biphenyl]-4-YL)boronic acid”, have been utilized in various sensing applications . These applications can be homogeneous assays or heterogeneous detection. Detection can be at the interface of the sensing material or within the bulk sample .

Biochemical Tools

Boronic acids have been used as biochemical tools for various purposes, including the interference in signaling pathways, enzyme inhibition, and cell delivery systems .

Therapeutics

Boronic acids have been used in the development of therapeutics . They have been used for electrophoresis of glycated molecules and in polymers for the controlled release of insulin .

Separation Technologies

Boronic acids have been used in separation technologies . They have been used for the separation of different types of molecules, including carbohydrates .

Fluorescent Sensors

Boronic acids have been used to create fluorescent sensors . A fluorescent sensor combining boronic acid and pyrene was studied and used as a sensor for catechol and its amino-derivatives - dopamine, DOPA and DOPAC .

Propiedades

IUPAC Name |

[2-fluoro-4-(4-pentylphenyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BFO2/c1-2-3-4-5-13-6-8-14(9-7-13)15-10-11-16(18(20)21)17(19)12-15/h6-12,20-21H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCBMYLLGXOKXFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2=CC=C(C=C2)CCCCC)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696535 |

Source

|

| Record name | (3-Fluoro-4'-pentyl[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoro-4'-pentyl-[1,1'-biphenyl]-4-YL)boronic acid | |

CAS RN |

163129-14-4 |

Source

|

| Record name | (3-Fluoro-4'-pentyl[1,1'-biphenyl]-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Piperazine, 1,4-bis[(trimethylsilyl)methyl]- (9CI)](/img/no-structure.png)